7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 2-chlorophenyl substituent at position 7, a methyl group at position 5, and a carboxamide moiety at position 5. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antibacterial, antiviral, and antioxidant properties .
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-7-10(12(15)20)11(8-4-2-3-5-9(8)14)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNKLLFUDNZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction conditions usually involve heating the reactants in dry toluene at 140°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-assisted synthesis. This would require optimizing reaction conditions to ensure consistent yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the triazolopyrimidine core.
Scientific Research Applications
7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including acting as an inhibitor for specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Halogenated Phenyl Groups : The 2-chlorophenyl group in the target compound offers moderate lipophilicity compared to 3-fluorophenyl (UCB-FcRn-84) and 4-chlorophenyl (V3) . Chlorine’s electronegativity may enhance hydrogen bonding with biological targets.
- Carboxamide vs.
- Amino and Methoxy Substituents: 4-Dimethylaminophenyl (Compound 16) increases solubility, while methoxy groups () may enhance antioxidant activity through radical scavenging .
Key Observations :
Key Observations :
- The target compound’s 2-chlorophenyl group may confer antibacterial activity akin to analogs, though specific data are lacking .
- Antioxidant activity in V3 correlates with electron-donating substituents (methoxy, benzyloxy) .
Physicochemical Properties
Biological Activity
The compound 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and activity in various biological contexts.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : CHClNO
- Molecular Weight : 288.73 g/mol
- IUPAC Name : 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors.
- Introduction of the Chlorophenyl Group : Achieved through substitution reactions.
- Carboxamide Functionalization : Final step involving the introduction of the carboxamide group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation.
- Cell Cycle Regulation : It induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as ERK and AKT.
Anticancer Activity
Recent studies have demonstrated potent anticancer properties against several human cancer cell lines:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- IC50 Values :
- MGC-803: 9.47 µM
- HCT-116: 9.58 µM
- MCF-7: 13.1 µM
These values indicate that the compound exhibits significant antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
Mechanistic Insights
The compound's mechanism involves:
- Inhibition of ERK Signaling Pathway : Resulting in decreased phosphorylation levels of ERK1/2 and related proteins.
- Induction of Apoptosis : Triggering apoptotic pathways and G2/M phase arrest in cancer cells .
Comparative Biological Activity
To contextualize the activity of this compound, a comparison with similar triazolopyrimidine derivatives is essential:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound H12 | MGC-803 | 9.47 | ERK inhibition |
| Compound H2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound H20 | MCF-7 | 3.91 | Apoptosis induction |
This table illustrates that while the compound shows promising activity, other derivatives may exhibit even higher potency against specific targets .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiproliferative Studies : Investigations into its effects on various cancer cell lines have confirmed its role as a cytotoxic agent.
- Mechanistic Studies : Research has focused on elucidating its action at the molecular level, particularly its impact on signaling pathways crucial for cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
